1,4-Bis(4-hydroxyanilino)anthracene-9,10-dione
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Overview
Description
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is an organic compound with the molecular formula C26H18N2O4 It is a derivative of anthraquinone, characterized by the presence of two hydroxyphenylamino groups at the 1 and 4 positions of the anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination with 4-hydroxyaniline in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Amination: Using a metal catalyst to facilitate the amination reaction.
Controlled Oxidation: Employing specific oxidizing agents to achieve the desired oxidation state without over-oxidation.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: It can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyphenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Metal catalysts such as palladium or platinum are used in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of quinone derivatives.
Reduction: May produce hydroquinone derivatives.
Scientific Research Applications
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry
Dye Synthesis: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for its potential use in developing anti-cancer drugs due to its structural similarity to known anti-cancer agents.
Industry
Material Science: Applied in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anti-cancer drug with a similar anthraquinone core.
Ametantrone: Another anti-cancer agent with structural similarities.
Uniqueness
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
15939-83-0 |
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Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1,4-bis(4-hydroxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-17-9-5-15(6-10-17)27-21-13-14-22(28-16-7-11-18(30)12-8-16)24-23(21)25(31)19-3-1-2-4-20(19)26(24)32/h1-14,27-30H |
InChI Key |
PQLIQCMTQBHGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)O)NC5=CC=C(C=C5)O |
Origin of Product |
United States |
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